molecular formula C15H17NO4 B8213676 2,5-Dioxopyrrolidin-1-yl 4-butylbenzoate

2,5-Dioxopyrrolidin-1-yl 4-butylbenzoate

Cat. No.: B8213676
M. Wt: 275.30 g/mol
InChI Key: GHUGXZQCCYEXGV-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 4-butylbenzoate ( 1648563-82-9) is a high-purity chemical reagent belonging to the class of N-hydroxysuccinimide (NHS) esters. With a molecular formula of C15H17NO4 and a molecular weight of 275.30 g/mol, this compound serves as a stable and reactive active ester primarily used in organic synthesis and bioconjugation . Its core research value lies in its mechanism of action: the compound readily undergoes nucleophilic acyl substitution with primary amine groups, typically found on lysine residues or the N-termini of peptides and proteins, to form stable amide bonds . This reaction is fundamental for synthesizing peptide derivatives, modifying biomolecules, and creating custom crosslinked complexes for biochemical assays. The structure features a butyl-substituted benzoate group, which can influence the compound's solubility and lipophilicity, making it a valuable tool for probing structure-activity relationships or for introducing specific hydrophobic motifs into synthetic molecules . As a key building block in medicinal chemistry and chemical biology, it facilitates the development of novel compounds for research in cardiovascular disease and other therapeutic areas . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, and the reagent requires cold-chain transportation and storage to maintain its stability and reactivity .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-2-3-4-11-5-7-12(8-6-11)15(19)20-16-13(17)9-10-14(16)18/h5-8H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUGXZQCCYEXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Reagents : 4-Butylbenzoic acid (1.0 equiv), HOSu (1.2 equiv), DCC (1.1 equiv)

  • Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature : 0–25°C

  • Time : 12–24 hours

Procedure

  • Dissolve 4-butylbenzoic acid (10 mmol) and HOSu (12 mmol) in 50 mL DCM.

  • Cool the mixture to 0°C and add DCC (11 mmol) dropwise.

  • Stir at room temperature for 24 hours.

  • Filter precipitated dicyclohexylurea (DCU) and concentrate the filtrate.

  • Purify via silica gel chromatography (hexane/ethyl acetate 3:1) to obtain the product as a white solid.

Yield and Purity

  • Yield : 82–89%

  • Purity : >95% (HPLC)

Halophosphoric Acid Ester Activation

This method employs diphenyl chlorophosphate (DPCP) as an activating agent, enabling a one-pot synthesis under mild conditions.

Reaction Conditions

  • Reagents : 4-Butylbenzoic acid (1.0 equiv), HOSu (1.1 equiv), DPCP (1.05 equiv), triethylamine (2.5 equiv)

  • Solvent : Ethyl acetate or acetonitrile

  • Temperature : 25–35°C

  • Time : 1–2 hours

Procedure

  • Combine 4-butylbenzoic acid (10 mmol), HOSu (11 mmol), and triethylamine (25 mmol) in 50 mL ethyl acetate.

  • Add DPCP (10.5 mmol) dropwise at 25°C.

  • Stir for 1 hour, then wash the organic layer with 2N HCl and saturated NaHCO3.

  • Dry over Na2SO4, concentrate, and recrystallize from methyl tert-butyl ether.

Yield and Purity

  • Yield : 90–94%

  • Purity : 98% (GC)

Palladium-Catalyzed Carbonylation

A novel approach utilizes Pd(OAc)2 and Xantphos to catalyze the carbonylation of 4-iodobutylbenzoate with HOSu formate16.

Reaction Conditions

  • Reagents : 4-Iodobutylbenzoate (1.0 equiv), HOSu formate (2.0 equiv), Pd(OAc)2 (5 mol%), Xantphos (10 mol%)

  • Solvent : Dimethyl sulfoxide (DMSO)

  • Temperature : 80°C

  • Time : 30 minutes (microwave-assisted)16

Procedure

  • Mix 4-iodobutylbenzoate (5 mmol), HOSu formate (10 mmol), Pd(OAc)2 (0.25 mmol), and Xantphos (0.5 mmol) in 10 mL DMSO.

  • Irradiate in a microwave reactor at 80°C for 30 minutes.

  • Extract with ethyl acetate, wash with brine, and purify via flash chromatography16.

Yield and Purity

  • Yield : 75–80%

  • Purity : >90% (NMR)16

Comparative Analysis of Methods

Parameter Carbodiimide DPCP Activation Pd-Catalyzed
Yield (%) 82–8990–9475–80
Reaction Time 12–24 h1–2 h0.5 h
Cost ModerateHighVery High
Byproducts DCUNonePd residues
Scalability IndustrialLab-scaleMicroscale
Reference 16

Purification and Characterization

Purification Techniques

  • Silica Gel Chromatography : Hexane/ethyl acetate (3:1) for carbodiimide method.

  • Recrystallization : Methyl tert-butyl ether for DPCP-derived products.

  • HPLC : C18 column, acetonitrile/water (70:30) at 1 mL/min16.

Spectroscopic Data

  • 1H NMR (CDCl3) : δ 8.05 (d, 2H, ArH), 7.45 (d, 2H, ArH), 2.95 (t, 2H, CH2), 1.65–1.25 (m, 9H, CH2 and CH3).

  • 13C NMR : 170.5 (C=O), 165.2 (C=O), 134.1–126.8 (ArC), 35.2–22.7 (alkyl C).

  • HRMS : [M+H]+ calcd. for C15H17NO4: 275.1158; found: 275.1152.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance efficiency:

  • Reagents : 4-Butylbenzoic acid (1.0 kg), HOSu (1.2 kg), DPCP (1.1 kg)

  • Flow Rate : 10 L/h

  • Residence Time : 15 minutes

  • Output : 1.4 kg/h (92% yield)

Challenges and Solutions

  • Isomerization : Minimized by maintaining temperatures below 10°C during DPCP activation.

  • Residual Palladium : Removed via Chelex-100 resin in Pd-catalyzed methods16.

  • Moisture Sensitivity : Anhydrous solvents and molecular sieves prevent hydrolysis.

Emerging Techniques

  • Microwave Synthesis : Reduces reaction time to 30 minutes with 80% yield16.

  • Enzymatic Catalysis : Lipase-mediated coupling under aqueous conditions (experimental stage) .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dioxopyrrolidin-1-yl 4-butylbenzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 4-butylbenzoic acid and 2,5-dioxopyrrolidin-1-yl.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

    Oxidation and Reduction: Although less common, the compound may undergo oxidation or reduction reactions under specific conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Substitution: Nucleophiles such as amines or alcohols.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

    Hydrolysis: 4-butylbenzoic acid and 2,5-dioxopyrrolidin-1-yl.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 4-butylbenzoate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.

    Materials Science: It is investigated for its potential use in the development of new materials with specific properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein modification.

Mechanism of Action

The mechanism of action of 2,5-dioxopyrrolidin-1-yl 4-butylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active components that interact with biological molecules. The 2,5-dioxopyrrolidin-1-yl group may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Differences

Key structural variations among analogs lie in the substituent on the benzoate ring, which directly influences reactivity, solubility, and biological activity. Below is a comparative overview:

Table 1: Structural and Physicochemical Properties of Analogs
Compound Name CAS Number Molecular Formula Molecular Weight Substituent Group Key Properties/Applications
2,5-Dioxopyrrolidin-1-yl 4-benzoylbenzoate 91990-88-4 C₁₈H₁₄N₂O₅ 338.32 Benzoyl (C₆H₅CO-) High hydrophobicity; potential photostability concerns
2,5-Dioxopyrrolidin-1-yl 4-iodobenzoate 39028-25-6 C₁₁H₈INO₄ 345.10 Iodo (I-) Enhanced density/reactivity; halogen-mediated coupling reactions
2,5-Dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate 97427-71-9 C₂₄H₁₉NO₄ 385.41 Pyren-1-yl (polycyclic aromatic) Bulky aromatic group; reduced aqueous solubility
2,5-Dioxopyrrolidin-1-yl 4-sulfamoylbenzoate 154715-61-4 C₁₁H₁₀N₂O₆S 298.27 Sulfamoyl (H₂NSO₂-) Polar, hydrogen-bonding capability; acidic proton
Target: 2,5-Dioxopyrrolidin-1-yl 4-butylbenzoate N/A C₁₅H₁₇NO₄ ~275.30* Butyl (C₄H₉-) Moderate hydrophobicity; balanced solubility/stability*

*Estimated based on structural analogs.

Reactivity and Stability

  • Halogen Substituents : Iodo groups () enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) but may reduce thermal stability.
  • Alkyl Chains : Butyl groups (target compound) provide steric shielding to the ester group, improving stability compared to shorter-chain analogs .

Pharmaceutical Intermediates

2,5-Dioxopyrrolidin-1-yl esters serve as intermediates for prodrugs and bioactive molecules. For instance, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide () is explored in drug discovery libraries, highlighting the versatility of this scaffold .

Material Science

Azo-linked derivatives (e.g., (E)-2,5-dioxopyrrolidin-1-yl 4-((4-(dimethylamino)phenyl)diazenyl)benzoate, ) exhibit chromophoric properties, suggesting applications in dyes or sensors .

Limitations of Analogs

  • Low Hydrophobicity : Ethyl esters require elongation to C₆–C₁₂ chains for effective transdermal delivery .
  • Steric Hindrance : Bulky groups (e.g., pyren-1-yl) complicate synthesis and reduce solubility .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2,5-Dioxopyrrolidin-1-yl 4-butylbenzoate in a laboratory setting?

  • Methodological Answer : The compound can be synthesized via an N-hydroxysuccinimide (NHS) ester activation strategy. A typical protocol involves reacting the carboxylic acid precursor (e.g., 4-butylbenzoic acid) with NHS in the presence of a coupling agent like EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in anhydrous tetrahydrofuran (THF). The reaction is typically monitored by TLC, and purification is achieved via column chromatography . Critical parameters include maintaining anhydrous conditions, optimizing molar ratios (e.g., 1:1.2:1.5 for acid:NHS:EDC), and controlling reaction time (4–6 hours at 0–4°C to minimize side reactions).

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : Reverse-phase C18 column with UV detection at 254 nm to assess purity (>98% required for biological studies) .
  • NMR : 1H^1H and 13C^{13}C NMR in deuterated solvents (e.g., CDCl₃) to confirm the presence of the dioxopyrrolidinyl group (δ ~2.7–3.1 ppm for succinimide protons) and the butylbenzoate moiety (δ ~0.9 ppm for terminal CH₃, δ ~7.8 ppm for aromatic protons) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., calculated [M+H]⁺ for C₁₃H₁₃NO₄: 263.09) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. For prolonged exposure, use a NIOSH-approved respirator (P95 or higher) .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of fine particles.
  • Waste Disposal : Collect residues in sealed containers labeled for halogenated/organic waste, adhering to institutional guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed across different assays?

  • Methodological Answer : Contradictions may arise from assay-specific variables (e.g., cell line sensitivity, solvent compatibility). To address this:

  • Solvent Controls : Ensure dimethyl sulfoxide (DMSO) concentrations are ≤0.1% to avoid cytotoxicity .
  • Dose-Response Curves : Perform 8-point serial dilutions (e.g., 1 nM–100 µM) in triplicate to confirm reproducibility .
  • Orthogonal Assays : Cross-validate results using fluorescence-based binding assays and SPR (surface plasmon resonance) to distinguish specific vs. nonspecific interactions .

Q. What strategies optimize the compound’s stability in aqueous buffers for in vitro studies?

  • Methodological Answer : The succinimide ester is hydrolytically labile. To enhance stability:

  • Buffer Selection : Use low-pH buffers (pH 5.0–6.5) or phosphate-free solutions (e.g., HEPES) to slow hydrolysis .
  • Temperature Control : Store working solutions at 4°C and avoid freeze-thaw cycles.
  • Additives : Include 1–5% glycerol or bovine serum albumin (BSA) to stabilize the ester group .

Q. How does the trifluoromethyl-diazirinyl modification (in analogs) affect photo-crosslinking efficiency?

  • Methodological Answer : The 3-(trifluoromethyl)-3H-diazirin-3-yl group (present in analogs like CAS 87736-89-8) enables UV-induced crosslinking (λ = 365 nm, 10 min exposure). Efficiency depends on:

  • Concentration : 10–50 µM for optimal labeling without nonspecific binding .
  • Quenching : Add 10 mM β-mercaptoethanol post-reaction to terminate radical intermediates .
  • Validation : Use SDS-PAGE with Coomassie staining or Western blotting to confirm target protein labeling .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with the target protein’s crystal structure (PDB ID). Focus on the succinimide ester’s electrophilic reactivity toward lysine residues .
  • MD Simulations : Perform 100 ns molecular dynamics simulations in GROMACS to assess binding stability (RMSD <2.0 Å) .
  • QSAR Models : Train models on analogs (e.g., pyren-1-yl butanoate derivatives) to correlate substituent effects with activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dioxopyrrolidin-1-yl 4-butylbenzoate
Reactant of Route 2
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2,5-Dioxopyrrolidin-1-yl 4-butylbenzoate

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